molecular formula C19H26N2O3S2 B2931110 2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 1448027-44-8

2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No.: B2931110
CAS No.: 1448027-44-8
M. Wt: 394.55
InChI Key: DXZDZQDSRXWJOP-UHFFFAOYSA-N
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Description

2-Phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide is a synthetic organic compound with the molecular formula C19H26N2O3S2 and a molecular weight of 394.6 g/mol . Its structure features a piperidine ring, a key scaffold in medicinal chemistry, which is substituted with a thiophene-3-ylmethyl group and an ethanesulfonamide chain terminated by a phenoxy group . The thiophene moiety is a privileged structure in drug discovery, known for its role in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . This specific molecular architecture, combining a sulfonamide group with aromatic thiophene and phenyl systems, makes it a valuable intermediate for pharmaceutical research and development. Researchers can utilize this compound in the synthesis of novel chemical libraries, as a building block in medicinal chemistry campaigns, or as a lead compound for investigating new biological pathways. It is supplied as a high-purity solid for research purposes only. This product is intended for laboratory use by qualified professionals and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-phenoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S2/c22-26(23,13-11-24-19-4-2-1-3-5-19)20-14-17-6-9-21(10-7-17)15-18-8-12-25-16-18/h1-5,8,12,16-17,20H,6-7,9-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZDZQDSRXWJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CCOC2=CC=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophene-3-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

    Attachment of the Phenoxy Group: The next step involves the introduction of the phenoxy group. This can be done by reacting the piperidine intermediate with phenol in the presence of a suitable base such as potassium carbonate.

    Formation of the Ethanesulfonamide Group: The final step involves the formation of the ethanesulfonamide group. This can be achieved by reacting the phenoxy-piperidine intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and thiophene groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: It is explored for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule but differ in substituents or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Reference
2-Phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide C₂₀H₂₅N₂O₃S₂ 417.56 Phenoxyethyl sulfonamide, thiophen-3-ylmethyl-piperidine N/A
2-Methylpropane-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide (Compound 8) C₂₀H₃₂N₂O₃S 404.55 Isopropylphenoxyethyl sulfonamide, methylpropane chain
2-(Cyclopentylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide (CAS 1448047-50-4) C₁₈H₂₈N₂OS₂ 352.60 Cyclopentylthio acetamide, thiophen-3-ylmethyl-piperidine
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)...) C₃₄H₃₀F₆N₂O₄S 732.67 Trifluoromethylphenyl, oxazolidinone, methyl groups

Functional Group Analysis

  • Sulfonamide vs. Acetamide: The target compound’s sulfonamide group (‑SO₂NH‑) offers stronger hydrogen-bonding capacity and metabolic stability compared to the acetamide (‑CONH‑) in CAS 1448047-50-4 .
  • Phenoxy vs. Cyclopentylthio: The phenoxy group in the target molecule provides aromatic π-π stacking interactions, whereas the cyclopentylthio substituent in CAS 1448047-50-4 introduces lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Thiophene vs. Trifluoromethylphenyl: The thiophene moiety (in the target and CAS 1448047-50-4) offers moderate electron-rich aromatic interactions, while the trifluoromethylphenyl group in the oxazolidinone derivative () enhances electron-withdrawing effects and metabolic resistance.

Piperidine Substitution Patterns

  • The target compound and CAS 1448047-50-4 both feature a thiophen-3-ylmethyl-piperidin-4-ylmethyl group, suggesting shared targeting toward receptors with hydrophobic pockets (e.g., GPCRs or kinases). In contrast, Compound 8 () uses a simpler piperidine substitution (propan-2-ylphenoxyethyl), prioritizing bulkier aromatic interactions over heterocyclic diversity.

Pharmacological and Physicochemical Implications

Solubility and Lipophilicity

  • The target compound’s phenoxyethyl sulfonamide balances moderate lipophilicity (logP ~3.2 predicted) with polar sulfonamide solubility. In comparison, CAS 1448047-50-4’s cyclopentylthio group increases logP (~4.1), favoring CNS penetration but risking solubility issues .
  • Compound 8’s isopropylphenoxy group () may further elevate logP, reducing aqueous solubility but enhancing protein binding.

Metabolic Stability

  • Sulfonamides (target and Compound 8) are generally resistant to cytochrome P450 oxidation compared to oxazolidinones () or acetamides (), which may undergo hydrolysis or N-dealkylation.
  • The trifluoromethyl groups in the oxazolidinone derivative () confer high metabolic stability, a feature absent in the target compound.

Target Selectivity

  • Compound 8’s propan-2-ylphenoxy group may favor adrenergic or histaminergic targets .

Biological Activity

2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide is a complex organic compound with the molecular formula C19H26N2O3S2C_{19}H_{26}N_{2}O_{3}S_{2}. This compound is notable for its potential biological activities, particularly in medicinal chemistry and material science. Its structure incorporates several functional groups, including phenoxy, thiophene, and piperidine, which contribute to its diverse biological interactions.

The synthesis of this compound typically involves multiple steps:

  • Formation of Piperidine Intermediate : The synthesis begins with the reaction of thiophene-3-carboxaldehyde with piperidine, often using sodium borohydride as a reducing agent.
  • Attachment of the Phenoxy Group : The piperidine intermediate is then reacted with phenol in the presence of potassium carbonate to introduce the phenoxy group.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : With agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Using reducing agents such as lithium aluminum hydride.
  • Substitution : Particularly at the phenoxy and thiophene groups.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound may modulate the activity of certain enzymes or receptors, influencing cellular processes related to cancer proliferation and neurological functions.

Research Findings

  • Anticancer Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the micromolar range against HeLa cells, suggesting potential as anticancer agents .
  • Neuropharmacological Effects : The compound's structure allows it to interact with neurotransmitter receptors, which could lead to therapeutic effects in neurological disorders. Research into piperidine derivatives has highlighted their potential in modulating neurotransmitter systems .
  • Tyrosinase Inhibition : Some studies have explored related compounds for their ability to inhibit tyrosinase activity, which is crucial in melanin production. This could have implications for skin-related conditions and cosmetic applications .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of similar compounds on B16F10 melanoma cells. Compounds were tested at varying concentrations (0, 1, 2, and 5 μM) for 48 and 72 hours. Results indicated that while some derivatives exhibited minimal cytotoxicity, others showed significant inhibition of cell viability at higher concentrations .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening, derivatives were assessed for their ability to influence neurotransmitter levels in vitro. The results suggested that modifications to the piperidine ring significantly affected binding affinity and receptor modulation .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity (IC50 < 50 μM)
NeuropharmacologicalModulation of neurotransmitter receptors
Enzyme InhibitionTyrosinase inhibition (IC50 values in micromolar range)

Synthesis Steps Overview

StepReactants/ConditionsProduct
Formation of IntermediateThiophene-3-carboxaldehyde + PiperidinePiperidine Intermediate
Attachment of PhenoxyPiperidine Intermediate + Phenol + K2CO32-phenoxy-N...

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